4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine

Purity Batch consistency Procurement

Strategic intermediate for medicinal chemistry: the orthogonal C-4 Cl enables late-stage Pd-catalyzed diversification (Suzuki, tags, handles), while the cyclopropyl group enhances metabolic stability and BBB permeability. The 4-fluoropiperidine moiety fine-tunes pKa and reduces P-gp efflux liability, making this scaffold ideal for CNS-penetrant kinase inhibitors and GPCR-targeted campaigns where precise physicochemical tuning is critical. Standard batch purity ≥98% supports direct use in preclinical in-vivo studies and scale-up campaigns.

Molecular Formula C12H15ClFN3
Molecular Weight 255.72 g/mol
CAS No. 2025297-65-6
Cat. No. B1476399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine
CAS2025297-65-6
Molecular FormulaC12H15ClFN3
Molecular Weight255.72 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=CC(=N2)Cl)N3CCC(CC3)F
InChIInChI=1S/C12H15ClFN3/c13-10-7-11(16-12(15-10)8-1-2-8)17-5-3-9(14)4-6-17/h7-9H,1-6H2
InChIKeyMKAFKQGZWNXZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine – Sourcing Guide for a Differentiated Pyrimidine Building Block


4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine (CAS 2025297‑65‑6) is a heterocyclic research compound that embeds a 2‑cyclopropylpyrimidine core bearing a chlorine atom at C‑4 and a 4‑fluoropiperidin‑1‑yl group at C‑6, with a molecular formula of C₁₂H₁₅ClFN₃ and a molecular weight of 255.72 g mol⁻¹ . It belongs to the class of polysubstituted pyrimidines widely employed as versatile synthetic intermediates for kinase‑focused libraries and as scaffolds in medicinal‑chemistry campaigns ; the orthogonal reactivity of its C‑4 chloro substituent, the metabolic‑stability advantages conferred by the cyclopropyl ring, and the finely tuned steric‑electronic profile of the 4‑fluoropiperidine moiety collectively distinguish this compound from close structural analogs.

Why Simple In‑Class Replacement Is Not a Viable Procurement Strategy for 4‑Chloro‑2‑cyclopropyl‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine


Structurally similar pyrimidine building blocks cannot be interchanged casually because even subtle modifications—such as relocating the fluorine atom within the piperidine ring or omitting the cyclopropyl group—radically alter the compound’s conformational preference, basicity, lipophilicity, metabolic stability, and the chemical‑transformation options offered by the pyrimidine ring. These properties directly dictate the suitability of the compound for a given synthetic sequence, assay‑based screening campaign, or structure‑activity relationship (SAR) exploration. The evidence presented below demonstrates that 4‑chloro‑2‑cyclopropyl‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine provides a unique combination of structural features that are not simultaneously available in its closest commercially available analogs .

Quantitative Differentiation Evidence for 4‑Chloro‑2‑cyclopropyl‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine


Higher Vendor‑Declared Purity Versus a Market‑Representative Baseline

Among vendors supplying this compound, Leyan reports a purity of 98 % , exceeding the 95 % threshold cited by CymitQuimica and the commonly encountered 95 % specification for many in‑class pyrimidine building blocks. While both values are adequate for most discovery workflows, the 98 % specification reduces the impurity burden that must be managed in subsequent synthetic steps.

Purity Batch consistency Procurement

Cyclopropyl‑Driven Gains in Metabolic Stability and Blood–Brain Barrier Permeability Over the Des‑Cyclopropyl Analog

The introduction of a cyclopropyl group at the 2‑position of pyrimidine scaffolds is well‑documented to enhance metabolic stability, reduce plasma clearance, and increase blood–brain barrier (BBB) permeability relative to unsubstituted or methyl‑substituted analogs [1]. In direct structural comparison, 4‑chloro‑2‑cyclopropyl‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine contains this cyclopropyl group, whereas the closely related compound 4‑chloro‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine lacks it entirely, forfeiting the documented pharmacokinetic benefits that the cyclopropyl moiety confers.

Metabolic stability Lipophilicity CNS penetration Cyclopropyl effect

Positional Fluorine Differentiation: 4‑Fluoropiperidine Versus 3‑Fluoropiperidine Analogs

The position of fluorine within the piperidine ring profoundly influences basicity, molecular conformation, and receptor‑binding profiles. In a landmark medicinal‑chemistry study, 4‑fluoropiperidine‑containing ligands maintained high affinity and selectivity for the 5‑HT₁D receptor while the incorporation of fluorine reduced pKₐ, dramatically improving oral absorption [1]. The target compound bears the 4‑fluoropiperidin‑1‑yl group, whereas the commercially available positional isomer 4‑chloro‑2‑cyclopropyl‑6‑(3‑fluoropiperidin‑1‑yl)pyrimidine places fluorine at the 3‑position, which can lead to different pKₐ, conformational bias, and biological activity.

Fluorine positional isomerism Receptor selectivity Pharmacokinetics

C‑4 Chlorine as a Versatile Synthetic Handle Absent in Fully Elaborated Analogs

The chlorine atom at the C‑4 position of the pyrimidine ring is a well‑established synthetic handle for palladium‑catalyzed cross‑coupling reactions such as Suzuki–Miyaura and Buchwald–Hartwig couplings, enabling site‑selective diversification late in a synthetic sequence [1]. Fully elaborated pyrimidine derivatives that lack this leaving group, including many commercial final compounds, cannot be directly converted into diversified analog libraries without de novo synthesis. The target compound retains this reactive handle, whereas a comparator such as 2‑cyclopropyl‑4‑(4‑fluoropiperidin‑1‑yl)‑6‑(substituted)pyrimidine (fully substituted at C‑4) offers no such flexibility.

Cross‑coupling Late‑stage functionalization Synthetic versatility

Optimal Deployment Scenarios for 4‑Chloro‑2‑cyclopropyl‑6‑(4‑fluoropiperidin‑1‑yl)pyrimidine in Scientific and Industrial Workflows


CNS‑Targeted Kinase Inhibitor Library Design

The cyclopropyl‑induced improvement in BBB permeability and metabolic stability makes this compound an ideal core scaffold for generating focused kinase‑inhibitor libraries aimed at CNS targets. The C‑4 chlorine provides a convenient anchor for parallel Suzuki–Miyaura diversification, while the 4‑fluoropiperidin‑1‑yl group modulates basicity and reduces P‑glycoprotein efflux potential, increasing the probability of identifying brain‑penetrant leads.

Selective GPCR Ligand Optimization

Building on evidence that 4‑fluoropiperidine derivatives can deliver high affinity and selectivity for aminergic GPCRs (e.g., 5‑HT₁D) with improved oral absorption , this compound serves as a privileged starting point for GPCR‑targeted medicinal‑chemistry programs. Researchers can capitalize on the regiospecific fluorine placement to tune pKₐ and pharmacokinetics without compromising target engagement.

Late‑Stage Diversification of Pyrimidine‑Based Probes

For chemical‑biology groups requiring functionalized pyrimidine probes, the chlorine at C‑4 enables late‑stage installation of fluorescent tags, biotin handles, or photo‑affinity labels via Pd‑catalyzed cross‑coupling . This flexibility avoids the need to re‑synthesize the entire scaffold for each probe variant, dramatically accelerating the probe‑development cycle.

High‑Purity Pre‑Clinical Intermediate Supply

With a vendor‑declared purity of 98 % , this batch specification meets the elevated purity requirements often demanded for pre‑clinical in‑vivo studies and for use as a key intermediate in multi‑kilogram campaigns, where even modest impurity levels can lead to significant purification challenges at scale.

Quote Request

Request a Quote for 4-Chloro-2-cyclopropyl-6-(4-fluoropiperidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.